molecular formula C20H19ClN4O2 B2641798 2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396759-24-2

2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2641798
CAS RN: 1396759-24-2
M. Wt: 382.85
InChI Key: FLWAAPFYVQBUNG-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . Compounds containing this scaffold have a broad spectrum of pharmacological properties and are the subject of ongoing research .

Scientific Research Applications

Genotoxicity and Obesity Treatment

Research on a related compound, a 5-HT2C agonist, has shown promise for the treatment of obesity due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential was explored due to metabolism-induced mutations, highlighting the importance of understanding metabolic activation pathways in drug development (Kalgutkar et al., 2007).

Antimicrobial and Antifungal Activities

A series of new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Hassan, 2013).

Antitubercular Agents

Compounds with a furan nucleus incorporated into pyrazoline structures have been studied for their antibacterial, antifungal, and antitubercular activities. This research indicates the potential for designing novel antitubercular agents based on the modification of pyrazoline derivatives (Bhoot et al., 2011).

Molecular Docking Studies

Molecular docking studies have been conducted on compounds with pyrazole carboxamide derivatives, including piperazine moieties. These studies aim to understand the interaction between these compounds and biological targets, which is crucial for drug design and discovery processes (Gan et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrazolo[1,5-a]pyridine derivatives have been studied for their potential as analgesic and sedative agents, and for treating diseases of the nervous and immune systems .

Future Directions

The future directions for research on this compound would likely involve further exploration of its pharmacological properties and potential therapeutic applications. This could include in vitro and in vivo studies to evaluate its efficacy and safety .

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-17-6-2-1-5-15(17)13-19(26)23-9-11-24(12-10-23)20(27)16-14-22-25-8-4-3-7-18(16)25/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWAAPFYVQBUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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